molecular formula C9H11BrOZn B6333803 4-Methoxyphenethylzinc bromide CAS No. 1800201-43-7

4-Methoxyphenethylzinc bromide

Cat. No.: B6333803
CAS No.: 1800201-43-7
M. Wt: 280.5 g/mol
InChI Key: WHSPXXRFZHTOFA-UHFFFAOYSA-M
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Description

4-Methoxyphenethylzinc bromide is an organozinc compound that is widely used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the construction of complex organic molecules. The compound is characterized by the presence of a zinc atom bonded to a 4-methoxyphenethyl group and a bromide ion.

Preparation Methods

4-Methoxyphenethylzinc bromide can be synthesized through the reaction of 4-methoxyphenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically involves the following steps:

  • Dissolution of zinc powder in tetrahydrofuran.
  • Addition of 4-methoxyphenethyl bromide to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

The reaction can be represented as:

4-Methoxyphenethyl bromide+Zn4-Methoxyphenethylzinc bromide\text{4-Methoxyphenethyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-Methoxyphenethyl bromide+Zn→4-Methoxyphenethylzinc bromide

Chemical Reactions Analysis

4-Methoxyphenethylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds. For example, it can participate in the Suzuki-Miyaura coupling reaction with aryl halides to form biaryl compounds.

    Addition Reactions: It can add to carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols.

    Oxidation and Reduction Reactions: While it is primarily used in substitution and addition reactions, it can also undergo oxidation and reduction under specific conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various solvents like tetrahydrofuran and diethyl ether. Major products formed from these reactions include biaryl compounds, alcohols, and other complex organic molecules.

Scientific Research Applications

4-Methoxyphenethylzinc bromide has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Drug Discovery: It is employed in the synthesis of potential drug candidates, particularly in the formation of carbon-carbon bonds.

    Material Science: It is used in the preparation of materials with specific electronic and optical properties.

    Biological Studies: It can be used to modify biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 4-Methoxyphenethylzinc bromide involves the transfer of the 4-methoxyphenethyl group to an electrophile. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

4-Methoxyphenethylzinc bromide can be compared with other organozinc compounds such as phenylzinc bromide and methylzinc bromide. While all these compounds are used to form carbon-carbon bonds, this compound is unique due to the presence of the methoxy group, which can influence the reactivity and selectivity of the compound in various reactions.

Similar compounds include:

  • Phenylzinc bromide
  • Methylzinc bromide
  • Ethylzinc bromide

Each of these compounds has its own unique properties and applications in organic synthesis.

Properties

IUPAC Name

bromozinc(1+);1-ethyl-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.BrH.Zn/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSPXXRFZHTOFA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C[CH2-].[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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